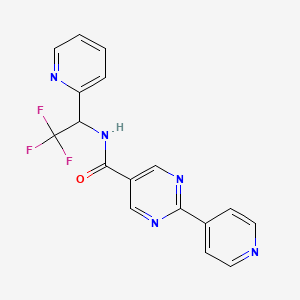

2-pyridin-4-yl-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)pyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

2-pyridin-4-yl-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N5O/c18-17(19,20)14(13-3-1-2-6-22-13)25-16(26)12-9-23-15(24-10-12)11-4-7-21-8-5-11/h1-10,14H,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJYQDZIMBIUSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(F)(F)F)NC(=O)C2=CN=C(N=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of the target compound typically involves:

- Construction of the pyrimidine-5-carboxamide core.

- Introduction of the 2-pyridin-4-yl substituent at the pyrimidine ring.

- Coupling with a trifluoromethylated pyridin-2-ylethyl amine moiety.

These steps are achieved through multi-step organic synthesis involving selective functional group transformations, protection/deprotection strategies, and coupling reactions under controlled conditions.

Pyrimidine Core Construction and Functionalization

The pyrimidine-5-carboxamide scaffold is commonly synthesized via cyclization reactions involving enaminones and guanidine derivatives, which form the pyrimidine ring system. For example, coupling enaminones with guanidine hydrochloride in polar solvents such as dimethyl sulfoxide (DMSO) under reflux conditions is a classical method to build the pyrimidine core with high yields (up to 100%).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Enaminone + Guanidine hydrochloride in DMSO | Pyrimidine-2-amine intermediate |

| 2 | Reduction of nitro precursors (if any) | Amino-substituted pyrimidine |

| 3 | Coupling with aryl or heteroaryl halides | Functionalized pyrimidine derivatives |

This approach allows for the introduction of the pyridin-4-yl group at the 2-position of the pyrimidine ring via subsequent substitution reactions or direct incorporation during ring formation.

Amidation and Coupling Reactions

The final assembly of the compound involves forming the amide bond between the pyrimidine-5-carboxylic acid derivative and the trifluoromethylated pyridin-2-ylethyl amine. Common methods include:

- Activation of the carboxylic acid group by conversion to acid chlorides or use of coupling reagents such as carbodiimides.

- Reaction with the amine under controlled temperature, often in the presence of bases like triethylamine to neutralize generated acids.

- Purification by extraction, washing, drying over magnesium sulfate, filtration, and solvent evaporation under reduced pressure.

Purification and Isolation

- The organic phases are washed with water to remove inorganic impurities.

- Drying agents such as magnesium sulfate are used to remove residual water.

- The final product is isolated by evaporation of solvents under reduced pressure and sometimes by recrystallization or chromatography to achieve high purity.

Representative Reaction Conditions and Yields

| Reaction Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrimidine ring formation | Enaminone + guanidine hydrochloride, reflux in DMSO | 82–100 | High yield, classical pyrimidine synthesis |

| Fluorination of pyridinyl intermediate | SelectFluor in MeOH, 0 °C | Moderate to high | Controlled fluorination step |

| Amidation (carboxylic acid + amine) | Acid chloride or coupling agent, base, RT to reflux | High | Efficient amide bond formation |

| Purification | Extraction, drying, evaporation, chromatography | — | Ensures product purity |

Detailed Research Findings

- The pyrimidine ring synthesis via enaminone and guanidine coupling is a well-established route that yields diverse pyrimidine derivatives with functional groups suitable for further modification.

- Introduction of trifluoromethyl groups enhances the compound's bioavailability and metabolic stability, achieved by selective fluorination or incorporation of trifluoromethylated precursors.

- Amidation reactions to form the carboxamide linkage are optimized for high coupling efficiency and minimal side reactions, often employing mild bases and controlled temperatures.

- Purification protocols involving aqueous workup and drying over magnesium sulfate are standard to remove inorganic salts and moisture, followed by solvent removal under reduced pressure to isolate the pure compound.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Pyrimidine ring formation | Enaminone + Guanidine hydrochloride, DMSO, reflux | Pyrimidine-2-amine derivative |

| 2 | Fluorination | SelectFluor, MeOH, 0 °C | Trifluoromethylated pyridinyl intermediate |

| 3 | Amidation | Acid chloride or coupling reagent + amine, base, RT | 2-pyridin-4-yl-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)pyrimidine-5-carboxamide |

| 4 | Purification | Extraction, drying (MgSO4), filtration, evaporation | Pure target compound |

Chemical Reactions Analysis

Types of Reactions

2-pyridin-4-yl-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine or pyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-pyridin-4-yl-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)pyrimidine-5-carboxamide has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Agrochemicals: It is used in the synthesis of agrochemical products, including pesticides and herbicides, due to its unique chemical properties.

Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Industrial Applications: It is also used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-pyridin-4-yl-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyridine moiety play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to two structurally related pyrimidine carboxamides from the evidence:

Key Observations:

Core Structure Differences: The target compound’s pyrimidine core differs from the pyrrolo[2,3-d]pyrimidine in , which includes a fused pyrrole ring. This structural distinction likely impacts electronic properties and binding pocket compatibility . Compared to the adenovirus inhibitor (4PID), both share a pyrimidine-5-carboxamide core, but the target’s trifluoroethylpyridine substituent replaces 4PID’s benzyl and iminomethyl groups.

However, this could reduce solubility compared to the morpholinopropynyl substituent in ’s compound . The pyridinyl rings in the target compound may engage in π-π stacking or coordinate with metal ions in biological targets, a feature absent in 4PID’s iminomethyl group .

Crystallinity and Stability :

- highlights the importance of crystalline forms for solubility and bioavailability in pyrrolopyrimidine carboxamides. The target compound’s lack of reported crystalline data suggests unexplored formulation optimization opportunities .

Biological Activity: While 4PID’s pyrimidine carboxamide derivative inhibits adenovirus protease, the target compound’s biological activity remains uncharacterized. Its structural features align with kinase inhibitor scaffolds, but empirical validation is required .

Biological Activity

The compound 2-pyridin-4-yl-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)pyrimidine-5-carboxamide has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 309.27 g/mol

- CAS Number : 896137-18-1

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that similar pyrimidine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition can lead to reduced cell proliferation in cancer cell lines .

- Induction of Apoptosis : The compound has been linked to pro-apoptotic mechanisms, activating pathways that lead to programmed cell death in various cancer types .

- Selective Cytotoxicity : The compound demonstrates selective cytotoxic effects against cancer cells while sparing non-cancerous cells, indicating a favorable therapeutic index .

In Vitro Studies

A series of in vitro studies have evaluated the efficacy of this compound against various cancer cell lines:

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 0.126 | Induction of apoptosis |

| HT-29 (Colon Cancer) | 0.150 | Inhibition of DHFR |

| T24 (Bladder Cancer) | 0.200 | Cell cycle arrest and apoptosis |

These results suggest significant potential for this compound as a therapeutic agent in oncology.

Case Studies

- Breast Cancer Treatment : In a study involving MDA-MB-231 cells, treatment with the compound resulted in a notable increase in caspase activity, a marker for apoptosis. The study reported an increase in caspase 9 levels to 27.13 ± 0.54 ng/mL compared to control treatments .

- Colon Cancer Efficacy : Another investigation highlighted the compound's ability to inhibit cell proliferation in HT-29 cells with an IC value of 0.150 μM, demonstrating its potential as an effective treatment option for colon cancer .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound indicates a moderate oral bioavailability (31.8%) and clearance rate (82.7 ± 1.97 mL/h/kg), suggesting it may be suitable for oral administration . Importantly, toxicity studies on Kunming mice showed no acute toxicity at doses up to 2000 mg/kg, further supporting its safety profile .

Q & A

Q. How can cryo-EM or X-ray crystallography elucidate its target-binding mechanism?

- Methodological Answer :

- Co-Crystallization : Soak the compound with purified target proteins (e.g., kinases) in crystallization buffers.

- Data Collection : Use synchrotron radiation (e.g., 1.0 Å resolution) for high-quality diffraction.

- Density Map Analysis : Fit the compound into electron density using Coot and refine with PHENIX .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.